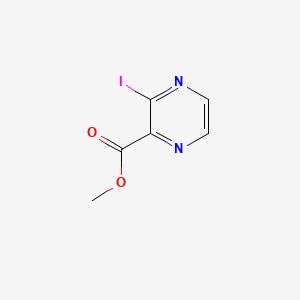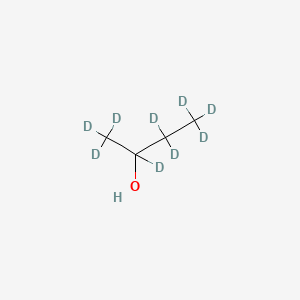
Sec-butanol-D9
説明
Sec-butanol-D9, also known as sec-butanol, is an organic compound with the formula C4H10O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is chiral and can exist as two enantiomers: ®-(-)-butan-2-ol and (S)-(+)-butan-2-ol . It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers. This compound is a flammable, colorless liquid that is soluble in water and miscible with organic solvents .
作用機序
Target of Action
It is known to interact with various enzymes and proteins within the body, similar to its non-deuterated counterpart, butan-2-ol .
Mode of Action
The mode of action of SEC-BUTANOL-D9 involves several steps. Initially, the alcohol is protonated by an acid catalyst. The protonated alcohol then loses a water molecule to form a carbocation. Finally, the carbocation loses a hydrogen ion, forming a double bond . This process is part of the dehydration of Butan-2-ol .
Biochemical Pathways
The biochemical pathways affected by this compound are complex and involve multiple steps. One of the key pathways is the dehydration of Butan-2-ol, which results in the formation of different alkenes . Another pathway involves the conversion of bioethanol to butanol using Guerbet chemistry .
生化学分析
Biochemical Properties
It is known that Butan-2-ol can be oxidized by NAD+, catalyzed by yeast alcohol dehydrogenase . This suggests that (~2~H_9_)Butan-2-ol may interact with similar enzymes and proteins in biochemical reactions. The nature of these interactions would likely involve the transfer of hydrogen ions, given the compound’s status as an alcohol .
Molecular Mechanism
It is known that the compound can undergo dehydration to form alkenes . This process involves the loss of a water molecule and the formation of a double bond .
Temporal Effects in Laboratory Settings
It is known that Butan-2-ol has a boiling point of 96.6±3.0 °C at 760 mmHg , suggesting that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
Butan-2-ol is known to be metabolized in the body, with one of the main metabolic pathways being oxidation by NAD+, catalyzed by yeast alcohol dehydrogenase .
準備方法
Synthetic Routes and Reaction Conditions
Sec-butanol-D9 can be synthesized through several methods:
Hydration of Butenes: Industrially, this compound is produced by the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst.
Grignard Reaction: In the laboratory, it can be prepared by reacting ethylmagnesium bromide with acetaldehyde in dried diethyl ether or tetrahydrofuran.
Reduction of Butanone: Another method involves the reduction of butanone (methyl ethyl ketone) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
化学反応の分析
Types of Reactions
Sec-butanol-D9 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, K2Cr2O7
Dehydration: Sulfuric acid (H2SO4)
Substitution: Hydrogen bromide (HBr)
Major Products
Oxidation: 2-Butanone (methyl ethyl ketone)
Dehydration: But-1-ene, cis-but-2-ene, trans-but-2-ene
Substitution: 2-Bromobutane
科学的研究の応用
Sec-butanol-D9 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is used in the extraction of biological samples and as a reagent in various biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulations.
Industry: This compound is used in the manufacture of perfumes, artificial flavors, and cleaning agents.
類似化合物との比較
Sec-butanol-D9 can be compared with other similar compounds, such as:
1-Butanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.
Isobutanol: A branched-chain alcohol with the hydroxyl group attached to a carbon atom that is connected to three other carbon atoms.
tert-Butanol: A tertiary alcohol with the hydroxyl group attached to a carbon atom that is connected to three other carbon atoms.
Uniqueness
This compound is unique due to its chiral nature, allowing it to exist as two enantiomers. This property makes it valuable in asymmetric synthesis and chiral resolution processes .
特性
IUPAC Name |
1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANRVKWQNVYAZ-CBZKUFJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745843 | |
| Record name | (~2~H_9_)Butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-22-9 | |
| Record name | (~2~H_9_)Butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202864-22-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



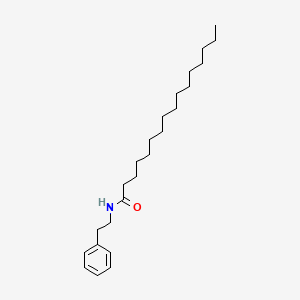
![1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)-](/img/new.no-structure.jpg)
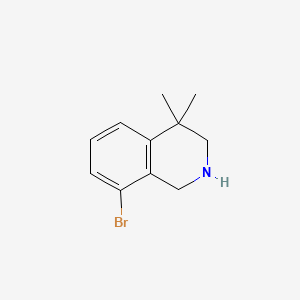
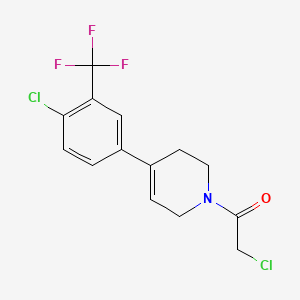
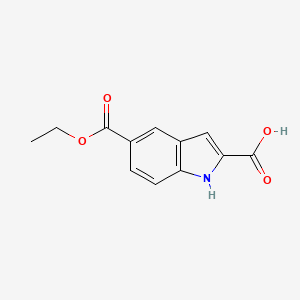
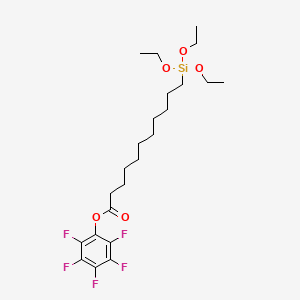
![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)
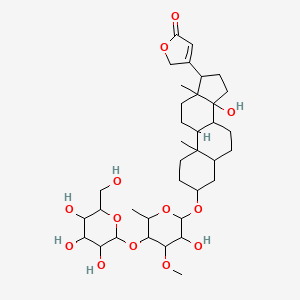
![methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate](/img/structure/B598404.png)
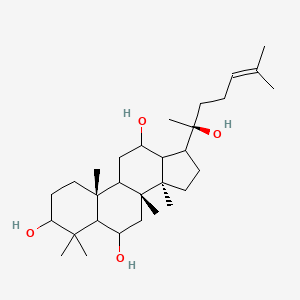
![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)

